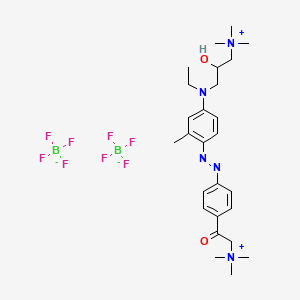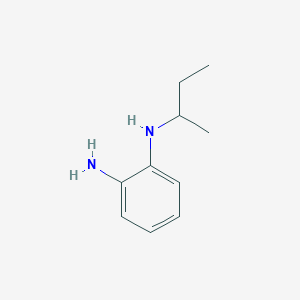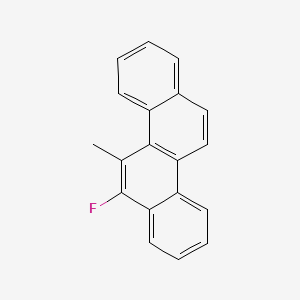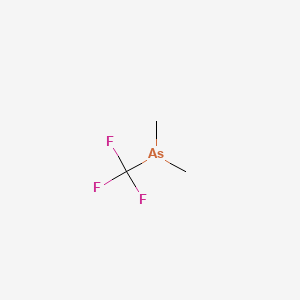
Arsine, dimethyl(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is known for being one of the most potent lung irritants and was developed by the United States military chemical weapon research program . This compound is characterized by its high toxicity and volatility, making it a significant subject of study in various fields of science and industry.
Méthodes De Préparation
The synthesis of dimethyl(trifluoromethylthio)arsine typically involves the reaction of arsenic halides with alkanethiols or alkanethiolates . One common method includes the reaction of arsenic trichloride with trifluoromethylthiolate anion under controlled conditions. Industrial production methods are not widely documented due to the compound’s high toxicity and specialized use.
Analyse Des Réactions Chimiques
Dimethyl(trifluoromethylthio)arsine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with suitable reducing agents.
Applications De Recherche Scientifique
Dimethyl(trifluoromethylthio)arsine has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which dimethyl(trifluoromethylthio)arsine exerts its effects involves its interaction with biological molecules in the lungs, leading to severe irritation and damage. The compound is believed to disrupt cellular processes by binding to thiol groups in proteins, leading to cellular dysfunction and toxicity .
Comparaison Avec Des Composés Similaires
Dimethyl(trifluoromethylthio)arsine can be compared to other arsenical compounds such as:
Cacodyl: Another organoarsenic compound known for its toxicity and use in chemical research.
Lewisite: A chemical warfare agent with similar toxicological properties.
Methyldichloroarsine: Another arsenical compound used in chemical warfare.
Dimethyl(trifluoromethylthio)arsine is unique due to its trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other arsenical compounds.
Propriétés
Numéro CAS |
421-31-8 |
|---|---|
Formule moléculaire |
C3H6AsF3 |
Poids moléculaire |
174.00 g/mol |
Nom IUPAC |
dimethyl(trifluoromethyl)arsane |
InChI |
InChI=1S/C3H6AsF3/c1-4(2)3(5,6)7/h1-2H3 |
Clé InChI |
WKWIPGTUOLQMHC-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
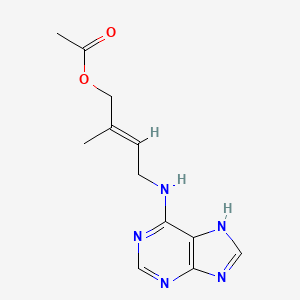
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
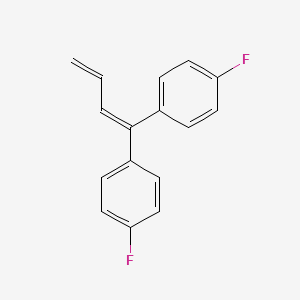
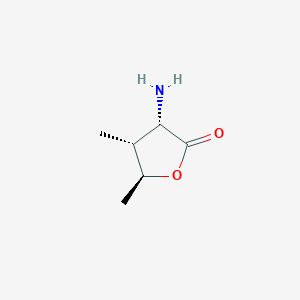
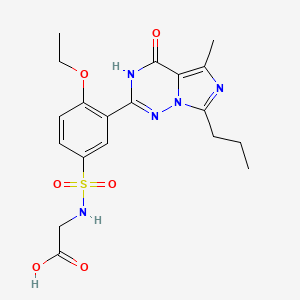
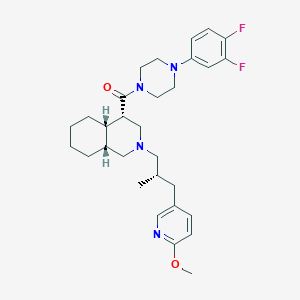
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
